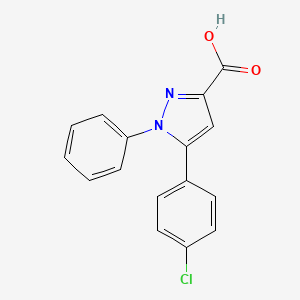
5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid” is a type of pyrazole derivative. Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin . They have a nitrogen-based hetero-aromatic ring structure and have been the basis for the synthesis and development of many new promising drugs .
Synthesis Analysis
Pyrazolines, which include the compound , are typically synthesized according to published procedures in the literature . For example, a mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol, in the presence of glacial acetic acid, is refluxed for several hours .Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a nitrogen-based hetero-aromatic ring structure . The structure of these compounds can be analyzed using techniques such as single-crystal X-ray diffraction (SCXRD) and Hirshfeld surface analysis . These techniques provide a detailed representation of the molecule’s shape and properties within its crystalline environment .Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives can be complex and varied. For example, the binding of certain compounds facilitated pi–alkyl interaction with other hydrogen bonding, hydrophobic, and electrostatic interactions . Further studies are needed to fully understand the chemical reactions involving “5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid”.Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid” can be analyzed using various techniques. For example, spectroscopic methods such as UV-Visible, FT-IR, 1H NMR, and 13C NMR can be used to characterize the compound . Computational methods such as density functional theory (DFT) can also be used to analyze the compound’s properties .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Regiospecific Synthesis and X-ray Analysis : Kumarasinghe et al. (2009) discussed the synthesis of a closely related compound, focusing on the challenges in identifying the correct regioisomer formed. Their work highlighted the crucial role of single-crystal X-ray analysis in determining the unambiguous structure of such compounds (Kumarasinghe, Hruby, & Nichol, 2009).
Crystal and Molecular Structure Studies : Prabhudeva et al. (2017) synthesized a derivative of the target compound, focusing on its crystallographic and molecular structure. This research provided insights into the structural aspects of such compounds (Prabhudeva, Prabhuswamy, Kumar, Lokanath, Naveen, & Kumar, 2017).
Spectral and Theoretical Investigations : Viveka et al. (2016) conducted experimental and theoretical studies on a biologically important pyrazole-4-carboxylic acid derivative, providing a comprehensive understanding of its molecular structure and properties (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).
Chemical Reactions and Modifications
Synthesis of Condensed Pyrazoles : Arbačiauskienė et al. (2011) utilized ethyl 5-triflyloxy-1H-pyrazole-4-carboxylates in Sonogashira-type cross-coupling reactions. Their research explored the synthesis of various condensed pyrazoles, demonstrating the versatility of pyrazole derivatives in organic synthesis (Arbačiauskienė, Vilkauskaitė, Šačkus, & Holzer, 2011).
Bioactivity-Oriented Modification for SDH Inhibitors : Liu et al. (2020) designed and synthesized novel derivatives of 5-(nicotinamido)-1-phenyl-1H-pyrazole-4-carboxylic acid. Their work focused on enhancing antifungal activity against various fungi, highlighting the potential of such compounds in agricultural applications (Liu, Xia, Hu, Wang, Cheng, Wang, Zhang, & Lv, 2020).
Novel N-Substituted Derivatives as NLO Materials : Chandrakantha et al. (2013) synthesized N-substituted derivatives and investigated their optical nonlinearity. The study revealed potential applications in optical limiting, suggesting the use of these derivatives in advanced optical materials (Chandrakantha, Isloor, Sridharan, Philip, Shetty, & Padaki, 2013).
Molecular Docking and Biological Studies
Antimicrobial and Anticancer Activities : Dawood et al. (2011) explored the synthesis of derivatives for potential use against Herpes simplex virus and cancer. This research demonstrates the biomedical applications of pyrazole derivatives (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).
Molecular Docking Analysis of Novel Derivatives : Sivakumar et al. (2020) undertook molecular docking studies to investigate the antimicrobial potential of a novel pyrazole derivative. Their work provided insights into the molecule's binding efficiency and its potential as an antimicrobial agent (Sivakumar, Balachandran, Narayana, Salian, Revathi, Shanmugapriya, & Vanasundari, 2020).
Orientations Futures
The future directions for research on “5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to fully understand the safety and hazards associated with this compound. Finally, the potential therapeutic applications of this compound, such as its antileishmanial and antimalarial activities, warrant further investigation .
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-1-phenylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-12-8-6-11(7-9-12)15-10-14(16(20)21)18-19(15)13-4-2-1-3-5-13/h1-10H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDWMNUDBWOOMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide](/img/structure/B2968263.png)
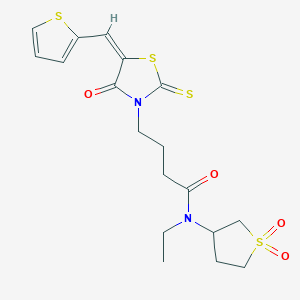


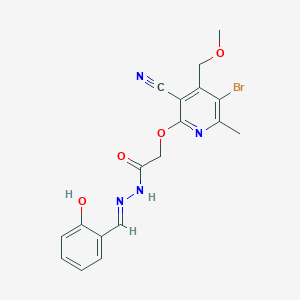
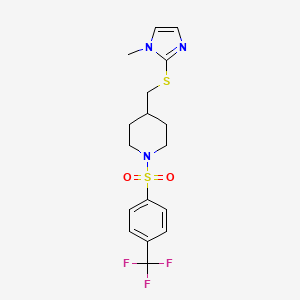
![N-Cyclopropyl-N-(2,5-dioxopyrrolidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2968275.png)
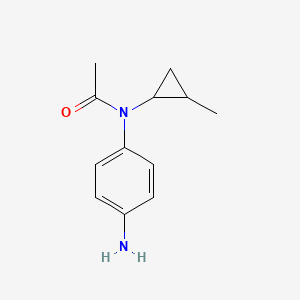
![3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B2968277.png)
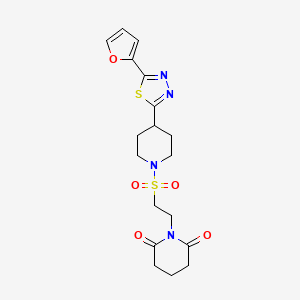
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2968279.png)
![N-(3-cyanophenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2968280.png)
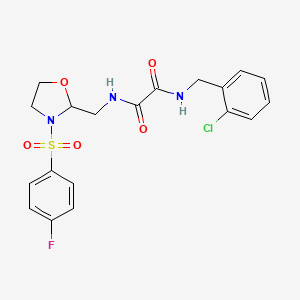
![N-[1-(Oxan-4-yl)azetidin-3-yl]-2-phenylethanesulfonamide](/img/structure/B2968286.png)